Prulifloxacin Intermediate Specificity: 6-Chloro Naphthyridinone as the Enabling Precursor for a Marketed Fluoroquinolone Antibiotic
This compound is explicitly identified as a synthetic intermediate for prulifloxacin (NM441), a third-generation fluoroquinolone antibiotic developed by Nippon Shinyaku and marketed in Japan and other territories . The 6-chloro substituent serves as the strategic precursor to the 6-fluoro group in the final drug substance (ulifloxacin, the active metabolite), with the chloro-to-fluoro halogen exchange being a key step in the patented synthetic route [1]. In contrast, the 6-bromo analog is not documented as a viable intermediate for this specific drug substance, and the 1,6- or 1,7-naphthyridine scaffolds are structurally incompatible with the pharmacophore requirements of the fluoroquinolone class. The direct supplier listing on chem960.com and the compound's appearance in prulifloxacin patent families (e.g., WO 2006125974, intermediate 47; EP 2841434 A1) confirm this specific intermediate role [2].
| Evidence Dimension | Validated synthetic intermediate for marketed drug |
|---|---|
| Target Compound Data | 6-chloro-1,8-naphthyridin-2(1H)-one is a documented intermediate in prulifloxacin synthesis |
| Comparator Or Baseline | 6-bromo analog: not documented in prulifloxacin patent families; 1,6- and 1,7-naphthyridinones: scaffold mismatch |
| Quantified Difference | Qualitative: target is the only 6-halogenated 1,8-naphthyridin-2-one explicitly associated with prulifloxacin synthesis pathways |
| Conditions | Patent literature analysis; synthetic route documentation (WO 2006125974; EP 2841434 A1; chem960.com cross-reference) |
Why This Matters
For any research program evaluating prulifloxacin analogs, impurity profiling, or process chemistry, this specific intermediate is irreplaceable by other naphthyridinone isomers or halogen analogs.
- [1] Glaxo Group Limited. Antibacterial Agents. WO 2006125974 A1, published 2006-11-30. Intermediate 47. https://patents.google.com/patent/WO2006125974A1/en View Source
- [2] Actelion Pharmaceuticals Ltd. Process for Manufacturing Naphthyridine Derivatives. EP 2841434 A1, published 2015-03-04. W = H, Br, Cl, or methyl intermediates. https://data.epo.org/gpi/EP2841434A1 View Source
